molecular formula C14H28O3 B1598286 10-Hydroxydecyl butyrate CAS No. 80054-63-3

10-Hydroxydecyl butyrate

Cat. No.: B1598286
CAS No.: 80054-63-3
M. Wt: 244.37 g/mol
InChI Key: KKIBZIXNDVWPDF-UHFFFAOYSA-N
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Description

10-Hydroxydecyl butyrate, also known as ETH 264, is a chemical compound with the empirical formula C14H28O3 . It has a molecular weight of 244.37 . It is used as a plasticizer suitable for polymer membrane matrices .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 44 bonds. There are 16 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.448 and a density of 0.932 g/mL at 20 °C .

Scientific Research Applications

Epigenetic Implications in Depression

10-Hydroxydecyl butyrate, as an analogue of butyrate, may have implications in epigenetic modulation, particularly in depression. Research demonstrates that sodium butyrate shows antidepressant-like effects, possibly through epigenetic mechanisms like DNA methylation changes. This involves upregulation of enzymes like TET1, leading to increased hydroxymethylation in genes associated with neurogenesis and synaptic plasticity, such as Bdnf (Wei et al., 2015).

Role in Arthritis and Immune Regulation

Butyrate, a short-chain fatty acid similar to this compound, is shown to have effects on immune regulation. It reduces the severity of arthritis by modulating the function of regulatory B cells and influencing the production of certain metabolites that activate specific transcriptional markers, thereby controlling molecular programs supporting B cell function (Rosser et al., 2020).

Impact on Cell Cycle and Hormone Production

Sodium butyrate has been shown to alter the cell cycle and induce hormone production in certain cell types. In HeLa cells, it leads to increased production of hormones like hCG and FSH, and impacts cell cycle events, particularly the G1-S phase boundary (Fallon & Cox, 1979).

Effects in Inflammatory Diseases

Butyrate demonstrates potential as a therapeutic agent in inflammatory diseases, including colitis. It suppresses pro-inflammatory cytokines and promotes anti-inflammatory cytokines, independent of IL-10, by inhibiting NF-κB signaling and reversing histone acetylation (Lee et al., 2017).

Applications in Material Science

In material science, butyrate derivatives like polyhydroxy butyrate (PHB) are used in nanocomposite films for packaging. The addition of organo-modified clay to PHB reduces water vapor permeability, enhancing the mechanical properties of these polymers, which is crucial for packaging applications (Akın & Tihminlioglu, 2018).

Neuropharmacological Aspects

Butyrate also has neuropharmacological implications. It influences brain function and behavior, possibly through its role as a microbial metabolite affecting the microbiota-gut-brain axis. It has been explored for its therapeutic potential in neurological disorders due to its HDAC inhibitory properties and its impact on gene expression in host cells (Stilling et al., 2016).

Mechanism of Action

While the specific mechanism of action for 10-Hydroxydecyl butyrate is not provided, butyrate, a related compound, has been shown to modulate the host’s biological responses mainly through inhibiting histone deacetylase (HDAC) and signaling through metabolite-sensing G-protein coupled receptors (GPCRs) .

Properties

IUPAC Name

10-hydroxydecyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-11-14(16)17-13-10-8-6-4-3-5-7-9-12-15/h15H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIBZIXNDVWPDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399912
Record name 10-Hydroxydecyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80054-63-3
Record name 10-Hydroxydecyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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